Methyldopate

Description

An alpha-2 adrenergic agonist that has both central and peripheral nervous system effects. Its primary clinical use is as an antihypertensive agent.

Structure

3D Structure

Properties

IUPAC Name |

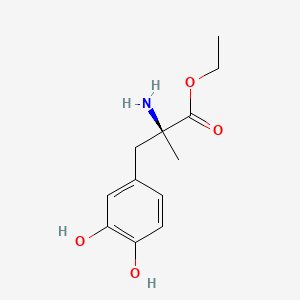

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEBYYWCXTVYCR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048523 | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-30-8 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLDOPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Nervous System Mechanism of Action of Methyldopate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of methyldopate within the central nervous system (CNS). This compound, a widely utilized antihypertensive agent, exerts its therapeutic effects through its conversion to a pharmacologically active metabolite, which modulates sympathetic outflow. This document details the biochemical pathways, receptor interactions, and physiological consequences of this compound administration, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

This compound is the ethyl ester of methyldopa, a centrally acting sympatholytic drug used in the management of hypertension.[1] Its safety profile has made it a therapeutic option, particularly in specific patient populations. The antihypertensive effect of this compound is not due to the parent compound itself but rather to its active metabolite, which acts within the CNS to reduce sympathetic nerve activity.[1][2] This guide elucidates the intricate molecular and physiological steps involved in this process.

Core Mechanism of Action in the Central Nervous System

The central mechanism of action of this compound is a multi-step process that begins with its transport across the blood-brain barrier and culminates in the reduced firing of sympathetic nerves.

Prodrug Conversion and Active Metabolite Formation

This compound is a prodrug that, after administration, is hydrolyzed to L-α-methyldopa. This compound is lipid-soluble and effectively crosses the blood-brain barrier.[1] Within the CNS, L-α-methyldopa is metabolized by aromatic L-amino acid decarboxylase (dopa decarboxylase) to α-methyldopamine. Subsequently, dopamine β-hydroxylase converts α-methyldopamine to the active metabolite, (1R,2S)-α-methylnorepinephrine.[2] This process is depicted in the metabolic pathway below.

Interaction with α2-Adrenergic Receptors

The active metabolite, α-methylnorepinephrine, is a potent agonist of presynaptic α2-adrenergic receptors located on noradrenergic neurons in the brainstem, particularly in the nucleus tractus solitarius. These receptors are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the inhibition of norepinephrine release from the presynaptic terminal.

Physiological Consequences

The activation of central α2-adrenergic autoreceptors by α-methylnorepinephrine leads to a reduction in the firing rate of presynaptic noradrenergic neurons. This decreases the overall sympathetic outflow from the CNS to the periphery. The diminished sympathetic tone results in vasodilation of arterioles and venules, leading to a decrease in total peripheral resistance and, consequently, a lowering of arterial blood pressure.

Quantitative Data

The following tables summarize key quantitative data related to the action of methyldopa and its metabolites.

Receptor Binding Affinity

While extensive data on the binding affinities of various α2-adrenergic agonists and antagonists are available, specific Ki values for α-methylnorepinephrine at the individual human α2A, α2B, and α2C receptor subtypes are not consistently reported in the literature. However, studies have demonstrated that (-)-methylnorepinephrine is a potent and selective agonist for α2-adrenergic receptors. One study found it to be 6 times more potent and 75 times more selective for α2-adrenergic receptors than norepinephrine itself. Another study compared the potency of various methyldopa metabolites and other catecholamines in competing for α2-([3H]clonidine) binding sites in rat brain tissue.

Table 1: Relative Potency of Methyldopa Metabolites and Catecholamines at α2-Adrenergic Receptors in Rat Brain

| Compound | Order of Potency for [3H]clonidine Binding |

| (-)-Epinephrine | 1 |

| (+/-)-Methylnorepinephrine | 2 |

| (-)-Norepinephrine | 3 |

| (+/-)-Methylepinephrine | 4 |

| (-)-Methyldopa | 5 (much less potent) |

Hemodynamic Effects in Animal Models

Studies in spontaneously hypertensive rats (SHR) have quantified the dose-dependent hypotensive effects of methyldopa.

Table 2: Effect of Intravenous Methyldopa on Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)

| Methyldopa Dose (mg/kg, i.v.) | Maximum Systolic BP Reduction (mm Hg) | Maximum Diastolic BP Reduction (mm Hg) |

| 50 | 29 | 15 |

| 100 | Not specified | Not specified |

| 200 | 54 | 33 |

Note: The study also reported a transient initial increase in blood pressure following intravenous administration.

Effects on Central Norepinephrine Release

In vivo microdialysis studies in the rat hypothalamus have established baseline extracellular concentrations of norepinephrine and its metabolites. While a specific study quantifying the reduction of norepinephrine release following methyldopa administration was not identified, the principle of α2-agonist action is well-established. For instance, the α2-agonist clonidine has been shown to cause a marked reduction in both norepinephrine and its metabolite DOPEG in the rat hypothalamus.

Table 3: Basal Extracellular Concentrations of Norepinephrine and Metabolites in Rat Hypothalamus

| Analyte | Basal Concentration (pg/30 min) |

| Norepinephrine (NA) | 3.8 ± 0.4 |

| 3,4-dihydroxyphenylethyleneglycol (DOPEG) | 107.5 ± 9.1 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound (e.g., α-methylnorepinephrine) for α2-adrenergic receptor subtypes.

-

Objective: To quantify the affinity of α-methylnorepinephrine for α2A, α2B, and α2C adrenergic receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing a single human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]rauwolscine or [3H]yohimbine (α2-antagonists).

-

Test compound: α-methylnorepinephrine.

-

Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of α-methylnorepinephrine.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of α-methylnorepinephrine).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Norepinephrine Release

This protocol measures the extracellular concentration of norepinephrine in a specific brain region of a freely moving animal following drug administration.

-

Objective: To quantify the effect of methyldopa administration on norepinephrine release in the hypothalamus of a rat.

-

Materials:

-

Spontaneously hypertensive rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe (e.g., CMA 12).

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

-

Methyldopa solution for administration.

-

-

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the desired brain region (e.g., posterior hypothalamus). Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of norepinephrine levels.

-

Drug Administration: Administer methyldopa (e.g., intraperitoneally).

-

Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in norepinephrine concentration.

-

Sample Analysis: Analyze the collected dialysate samples for norepinephrine content using HPLC-ECD.

-

-

Data Analysis:

-

Quantify the norepinephrine concentration in each sample based on the peak area from the HPLC chromatogram and comparison to a standard curve.

-

Express the post-treatment norepinephrine levels as a percentage of the baseline levels for each animal.

-

Perform statistical analysis to determine the significance of any changes in norepinephrine release.

-

Electrophysiological Recording of Presynaptic Inhibition

This protocol assesses the functional effect of α2-adrenergic receptor activation on synaptic transmission.

-

Objective: To demonstrate that α-methylnorepinephrine inhibits neurotransmitter release from presynaptic terminals.

-

Materials:

-

Brain slice preparation containing the brain region of interest (e.g., nucleus tractus solitarius).

-

Artificial cerebrospinal fluid (aCSF) for superfusion.

-

Stimulating and recording electrodes.

-

Electrophysiology rig with amplifier and data acquisition system.

-

α-methylnorepinephrine and α2-adrenergic antagonists (e.g., yohimbine).

-

-

Procedure:

-

Prepare acute brain slices from a rat.

-

Place a slice in a recording chamber and continuously superfuse with aCSF.

-

Position a stimulating electrode to activate a presynaptic pathway and a recording electrode to measure postsynaptic potentials or currents in a target neuron.

-

Record baseline evoked postsynaptic responses.

-

Apply α-methylnorepinephrine to the superfusion bath and record the changes in the amplitude of the evoked postsynaptic responses.

-

To confirm the involvement of α2-adrenergic receptors, co-apply an antagonist like yohimbine and observe if the inhibitory effect of α-methylnorepinephrine is reversed.

-

-

Data Analysis:

-

Measure the amplitude of the postsynaptic responses before, during, and after drug application.

-

Express the change in response amplitude as a percentage of the baseline.

-

Perform statistical analysis to determine the significance of the observed inhibition and its reversal by the antagonist.

-

Conclusion

The antihypertensive effect of this compound is a direct consequence of its metabolism within the central nervous system to α-methylnorepinephrine. This active metabolite acts as a potent agonist at presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine release and a subsequent reduction in sympathetic outflow from the brainstem. This detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, is crucial for the continued development of centrally acting antihypertensive drugs and for optimizing the therapeutic use of this compound. Further research to precisely quantify the binding affinities of its metabolites to all α2-adrenergic receptor subtypes will provide an even more complete picture of its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyldopate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methyldopate hydrochloride, an ethyl ester of methyldopa used as an antihypertensive agent. This document details various synthetic routes, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthesis of the Precursor: Methyldopa

The synthesis of this compound hydrochloride typically begins with the preparation of its precursor, methyldopa. Several synthetic pathways have been established, with variations in starting materials and reaction conditions. Below are detailed descriptions of two prominent methods.

Synthesis of Methyldopa via Strecker-Zelinski Reaction

A common and effective method for synthesizing methyldopa is through the Strecker-Zelinski reaction. This pathway commences with 3,4-dimethoxyphenylacetone.

Experimental Protocol:

-

Hydantoin Formation: 3,4-dimethoxyphenylacetone undergoes a reaction with potassium cyanide and ammonium carbonate to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

-

Hydrolysis: The resulting hydantoin is then hydrolyzed using barium hydroxide to yield (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

-

Acetylation and Resolution: The amino group of the racemic mixture is acetylated. The acetylated product is then resolved using (-)-1-phenylethylamine to isolate the desired isomer.

-

Deprotection: The isolated isomer is treated with hydrobromic acid, which serves to remove both the methoxy and acetyl protective groups, yielding (-)-3-(3,4-dihydroxyphenyl)-2-methylalanine, which is methyldopa[1].

Synthesis of Methyldopa from 3,4-dimethoxybenzaldehyde

An alternative route involves the use of 3,4-dimethoxybenzaldehyde and 2-acetylamino propionic acid methyl ester as starting materials. This method is advantageous as it avoids the use of highly toxic cyanides.

Experimental Protocol:

-

Condensation: 3,4-dimethoxybenzaldehyde (0.1 mol) and 2-acetylamino propionic acid methyl ester (0.1 mol) are reacted in 150 ml of dimethylformamide with sodium methoxide (0.1 mol) at approximately 20°C.

-

Reduction: The intermediate product is then subjected to reduction.

-

Deprotection: The protecting groups are removed by heating under reflux with a strong acid to yield the crude methyldopa product. The crude product yield from this stage is reported to be 98.5%[2].

Purification of Methyldopa

The crude methyldopa obtained from the synthesis requires purification to meet pharmaceutical standards. Recrystallization is the most common method employed for this purpose.

Experimental Protocol for Recrystallization:

-

Dissolution: The crude methyldopa is dissolved in dilute hydrochloric acid (e.g., 0.1 mol/L).

-

Decolorization: Activated carbon is added to the solution, which is then heated and stirred to remove colored impurities. The solution is maintained at temperature for approximately 30 minutes.

-

Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble materials.

-

Precipitation: The filtrate is allowed to cool, and the pH is adjusted to approximately 4.5 with ammonia. This causes the precipitation of a large amount of white solid methyldopa.

-

Isolation and Drying: The precipitate is filtered, washed with a small amount of cold water, and then dried to obtain the purified methyldopa. This process can yield a product with a purity of 99.6%[2].

Synthesis of this compound Hydrochloride from Methyldopa

The final step is the conversion of methyldopa to its ethyl ester hydrochloride salt, this compound hydrochloride. This is typically achieved through an esterification reaction.

Experimental Protocol:

-

Preparation of Anhydrous Methyldopa: Commercially available methyldopa is dried to a constant weight under light-protected conditions to obtain anhydrous methyldopa.

-

Esterification: 6.0 grams of anhydrous methyldopa is added to 60 ml of dehydrated ethanol in a three-necked bottle equipped with a reflux condenser and a drying tube. The mixture is stirred at room temperature until uniform. Dry hydrogen chloride gas is then bubbled through the solution until saturation. The mixture is stirred for an additional 30 minutes at room temperature, followed by heating under reflux with stirring for approximately 9 hours[3].

-

Work-up: After the reaction is complete, the solvent is distilled off under reduced pressure. The residue is dissolved in 20 ml of purified water, and the pH is adjusted to 9-10 with a saturated aqueous sodium carbonate solution. The product is then extracted with ethyl acetate. The organic layer is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light yellow oil[3].

-

Crystallization and Purification: The oil is dissolved in dehydrated alcohol under a nitrogen atmosphere and cooled in an ice bath. The solution is then neutralized to a strongly acidic pH with a saturated anhydrous hydrogen chloride ethanolic solution. Ether is added, and the mixture is vibrated until uniform. The solution is then left to stand at 0-5°C overnight to allow for crystallization. The resulting lilac crystalline powder is collected by filtration and dried. Further recrystallization from a dehydrated alcohol and ether mixed solution yields an off-white crystalline powder.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the synthesis and purification of methyldopa and this compound hydrochloride.

Table 1: Synthesis and Purification of Methyldopa

| Starting Materials | Key Steps | Crude Yield | Purified Yield | Purity | Reference |

| 3,4-dimethoxybenzaldehyde, 2-acetylamino propionic acid methyl ester | Condensation, Reduction, Deprotection | 98.5% | 85.0% | 99.6% |

Table 2: Synthesis of this compound Hydrochloride from Methyldopa

| Starting Material | Key Reaction | Yield | Purity | Reference |

| Anhydrous Methyldopa | Esterification with HCl in Ethanol | ~70-75% | Conforms to USP standards |

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound hydrochloride.

References

In Vitro Hydrolysis of Methyldopate to Methyldopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro hydrolysis of Methyldopate to its active form, Methyldopa. This compound, the ethyl ester prodrug of Methyldopa, is administered intravenously and relies on this conversion to exert its therapeutic antihypertensive effects. Understanding the kinetics and mechanisms of this hydrolysis is crucial for formulation development, stability testing, and predicting in vivo performance.

Introduction to this compound and its Hydrolysis

This compound is a centrally acting anti-hypertensive agent.[1] As the ethyl ester of Methyldopa, it is more water-soluble, making it suitable for intravenous administration. The therapeutic activity of this compound is dependent on its hydrolysis to the parent drug, Methyldopa.[2] This conversion is catalyzed by esterases in the body, primarily in the liver, and can also occur via chemical hydrolysis. The hypotensive effect of intravenously administered this compound typically begins within 4 to 6 hours and can last for 10 to 16 hours, indicating that the hydrolysis is not an instantaneous process.[2]

The in vitro study of this compound hydrolysis is essential for:

-

Predicting Bioavailability: Understanding the rate and extent of conversion to the active drug.

-

Formulation Stability: Assessing the stability of this compound in various intravenous solutions and storage conditions.

-

Quality Control: Developing analytical methods to quantify both this compound and Methyldopa in drug products.

The hydrolysis reaction involves the cleavage of the ester bond in this compound, yielding Methyldopa and ethanol. This reaction can be influenced by several factors, including pH, temperature, buffer composition, and the presence of enzymes.

References

Stability of Methyldopate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyldopate, the ethyl ester prodrug of the antihypertensive agent methyldopa, is utilized for intravenous administration due to its enhanced aqueous solubility and stability compared to its parent compound. However, as an ester derivative of a catecholamine, this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and subsequent oxidation. The stability of this compound solutions is critically influenced by pH, temperature, light, and the presence of oxidizing agents. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, detailing its degradation pathways, kinetics, and analytical methodologies for stability assessment. A thorough understanding of these factors is paramount for the development of stable and efficacious parenteral formulations of this compound.

Introduction to this compound Stability

This compound hydrochloride is the preferred form for intravenous use due to its greater solubility and stability in solution compared to methyldopa.[1] Despite this, its stability is not absolute. The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ethyl ester linkage to yield methyldopa and ethanol. The resulting methyldopa is then susceptible to further degradation, primarily through oxidation of its catechol moiety. This oxidative degradation is often pH-dependent and can be accelerated by light and the presence of oxygen, leading to the formation of colored degradation products, including quinones.[1]

Aqueous solutions of the parent compound, methyldopa, are most stable in the acidic to neutral pH range and exhibit rapid degradation under alkaline conditions.[1] It is therefore inferred that the stability of this compound solutions will follow a similar pH-dependent profile, with both the initial hydrolysis and subsequent degradation of methyldopa being influenced by the pH of the medium.

Degradation Pathways of this compound

The degradation of this compound in aqueous solutions proceeds through a two-stage process:

-

Hydrolysis: The ester linkage of this compound is hydrolyzed to form methyldopa and ethanol. This reaction can be catalyzed by both acid and base.

-

Oxidation of Methyldopa: The catechol ring of the resulting methyldopa molecule is susceptible to oxidation, leading to the formation of a semiquinone radical and subsequently an o-quinone. These quinones can then undergo further reactions, including polymerization, to form complex, colored degradation products. This process is often initiated by factors such as light, oxygen, and trace metal ions.

The following diagram illustrates the principal degradation pathways of this compound.

Caption: Primary degradation pathways of this compound in aqueous solution.

Factors Influencing this compound Stability

The rate and extent of this compound degradation are influenced by several key factors:

-

pH: The hydrolysis of the ester bond in this compound is subject to both acid and base catalysis. The subsequent oxidation of the catechol moiety of methyldopa is significantly accelerated in neutral to alkaline conditions. Therefore, maintaining an acidic pH is crucial for the stability of this compound solutions.[1]

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of both hydrolysis and oxidation of this compound.

-

Light: Exposure to light, particularly UV radiation, can promote the photo-oxidation of the catechol group in methyldopa, leading to discoloration of the solution.[2]

-

Oxygen: The presence of dissolved oxygen in the aqueous solution facilitates the oxidative degradation of the catechol moiety.

-

Metal Ions: Trace metal ions can catalyze the oxidation of catecholamines.

Quantitative Stability Data

While the qualitative degradation pathways of this compound are understood, specific kinetic data such as pH-rate profiles, hydrolysis rate constants, and half-life values for this compound in aqueous solutions are not extensively available in publicly accessible literature. The stability of this compound solutions is generally inferred from the known stability of methyldopa. The table below summarizes the expected stability of this compound based on the behavior of methyldopa.

| Parameter | Condition | Expected Stability of this compound | Reference |

| pH | Acidic (pH < 4) | High | |

| Neutral (pH 6-7) | Moderate | ||

| Alkaline (pH > 8) | Low | ||

| Temperature | Refrigerated (2-8 °C) | High | General Knowledge |

| Room Temperature (20-25 °C) | Moderate to Low | General Knowledge | |

| Elevated (>40 °C) | Very Low | General Knowledge | |

| Light | Protected from Light | Higher | |

| Exposed to Light | Lower | ||

| Oxygen | Deoxygenated Solution | Higher | |

| Aerated Solution | Lower |

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability in aqueous solutions involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound. These studies also help in developing and validating a stability-indicating analytical method.

The following diagram outlines a general workflow for conducting forced degradation studies on this compound.

Caption: General workflow for forced degradation studies of this compound.

A detailed protocol for each stress condition is provided in the table below.

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in 0.1 M hydrochloric acid. 2. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). 3. Withdraw samples at various time points, neutralize, and analyze by HPLC. |

| Base Hydrolysis | 1. Prepare a solution of this compound in 0.1 M sodium hydroxide. 2. Keep the solution at room temperature and monitor for degradation at regular intervals (e.g., 0, 1, 2, 4, 8 hours) due to expected rapid degradation. 3. Neutralize samples before HPLC analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound and add hydrogen peroxide to a final concentration of 3%. 2. Store the solution at room temperature, protected from light. 3. Analyze samples at various time points over a period of several days. |

| Photolytic Degradation | 1. Expose a solution of this compound in a photostability chamber to a combination of UV and visible light (as per ICH Q1B guidelines). 2. Concurrently, keep a control sample in the dark. 3. Analyze both samples at appropriate time intervals. |

| Thermal Degradation | 1. Store a solution of this compound at an elevated temperature (e.g., 60°C) in a temperature-controlled oven. 2. Analyze samples at various time points to assess the extent of degradation. |

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products. The method should be able to resolve the parent drug from all potential degradation products and formulation excipients.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-3.5) and an organic modifier (e.g., methanol or acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength of approximately 280 nm. |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Method Validation: The stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is of utmost importance and is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm the homogeneity of the this compound peak in the presence of its degradation products.

Identification of Degradation Products

The identification of degradation products formed during forced degradation studies is crucial for understanding the degradation pathways and for assessing the safety of the drug product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structures of the degradation products can be proposed.

Conclusion and Recommendations

The stability of this compound in aqueous solutions is a critical factor in the development of safe and effective parenteral formulations. The primary degradation pathways involve hydrolysis of the ethyl ester to methyldopa, followed by oxidation of the catechol moiety. Stability is highly dependent on pH, with acidic conditions providing the most stable environment. Exposure to light, elevated temperatures, and oxygen can significantly accelerate degradation.

For researchers and drug development professionals, the following recommendations are crucial:

-

Formulation Development: this compound injections should be formulated at an acidic pH and protected from light. The inclusion of antioxidants and chelating agents may also be beneficial in minimizing oxidative degradation.

-

Stability Testing: Rigorous forced degradation studies should be conducted to fully characterize the degradation profile of this compound. A validated stability-indicating HPLC method is essential for routine quality control and stability monitoring.

-

Further Research: There is a need for detailed kinetic studies to establish a comprehensive pH-rate profile for this compound hydrolysis and to quantify the impact of temperature on its degradation rate. Such data would be invaluable for predicting the shelf-life of this compound formulations under various storage conditions.

References

Solubility Profile of Methyldopate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyldopate hydrochloride, an antihypertensive agent. This compound hydrochloride is the ethyl ester of methyldopa and is formulated for parenteral administration, indicating a need for good aqueous solubility.[1] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for this compound hydrochloride and its parent compound, methyldopa, are summarized in the tables below for easy comparison.

Table 1: Solubility of this compound Hydrochloride

| Solvent System | Temperature | Solubility | Notes |

| Water (pH 2-7) | Not Specified | 10 - 300 mg/mL[3] | This range suggests that the solubility is pH-dependent. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[4] | A common solvent for in vitro assays. |

| Water-alcohol mixtures | Not Specified | Optimal for crystallization[2] | Suggests good solubility in these mixtures. |

| Parenteral Formulation Vehicle | Not Specified | 50 mg/mL | Concentration of the commercial intravenous product. |

Table 2: Solubility of Methyldopa (Parent Compound)

| Solvent | Temperature | Solubility |

| Water | 25 °C | ~10 mg/mL |

| Alcohol | Not Specified | Slightly soluble |

| Chloroform | Not Specified | Practically insoluble |

| Ether | Not Specified | Practically insoluble |

| Dilute Mineral Acids | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound hydrochloride in specific solvent systems, the following experimental protocols are provided. These are based on standard pharmaceutical industry practices for active pharmaceutical ingredients (APIs).

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride powder

-

Solvent of interest (e.g., purified water, ethanol, phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

Dilute the filtered sample accurately with the mobile phase (for HPLC analysis) or the solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound hydrochloride.

-

For HPLC: A typical method might involve a C18 column with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. Detection would be performed at the λmax of this compound hydrochloride (approximately 280 nm).

-

For UV-Vis Spectrophotometry: The absorbance of the diluted solution is measured at the λmax, and the concentration is calculated using a previously established standard curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound hydrochloride in the tested solvent at the specified temperature.

-

Analytical Method Validation

Any analytical method used for quantification should be validated to ensure accuracy and reliability. Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Workflow and Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound hydrochloride.

References

Methyldopate Degradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Methyldopate, the ethyl ester prodrug of the antihypertensive agent methyldopa, is utilized for its improved solubility, making it suitable for parenteral administration. Upon administration, it is rapidly hydrolyzed in vivo to the active moiety, methyldopa. Understanding the degradation pathways of this compound is crucial for ensuring drug product stability, patient safety, and regulatory compliance. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, its byproducts, and the experimental protocols for their investigation.

Core Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary pathways: hydrolysis of the ethyl ester and degradation of the catechol moiety inherent in the parent methyldopa molecule. These pathways can be influenced by various factors, including pH, oxygen, light, and temperature.

Hydrolytic Degradation

As an ethyl ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction cleaves the ester bond, yielding methyldopa and ethanol.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of methyldopa and ethanol.

The primary byproduct of hydrolytic degradation is methyldopa .

Oxidative Degradation

The catechol functional group in the methyldopa portion of the molecule is highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, and is often accelerated by light and alkaline pH. The initial step involves the oxidation of the catechol to a semiquinone radical, which can then be further oxidized to an o-quinone. These quinones are highly reactive and can undergo subsequent reactions.

Key byproducts of oxidative degradation include:

-

Methyldopa-o-quinone: A highly reactive intermediate.

-

Polymeric Pigments: The o-quinones can polymerize to form complex, colored products, which are often observed as a darkening of the solution.[1]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of this compound. Photodegradation often involves the generation of reactive oxygen species, which can then initiate oxidative degradation of the catechol moiety. The ester linkage may also be susceptible to photolytic cleavage.

Summary of Potential Degradation Byproducts

The following table summarizes the expected degradation byproducts of this compound under various stress conditions.

| Stress Condition | Primary Degradation Pathway | Major Degradation Byproducts |

| Acidic Hydrolysis | Hydrolysis of the ethyl ester | Methyldopa, Ethanol |

| Basic Hydrolysis | Hydrolysis of the ethyl ester | Methyldopa (as carboxylate salt), Ethanol |

| Oxidation | Oxidation of the catechol moiety | Methyldopa-o-quinone, Polymeric pigments |

| Photodegradation | Photo-oxidation of the catechol moiety, Photolysis of the ester | Methyldopa-o-quinone, Polymeric pigments, Methyldopa |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed methodologies for key experiments.

Protocol for Hydrolytic Degradation Study

-

Objective: To evaluate the stability of this compound in acidic and basic conditions.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

For acid hydrolysis, dilute the stock solution with 0.1 N hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 N sodium hydroxide to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

-

Protocol for Oxidative Degradation Study

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples by a stability-indicating HPLC method.

-

Protocol for Photodegradation Study

-

Objective: To determine the photostability of this compound.

-

Procedure:

-

Prepare a solution of this compound (approximately 1 mg/mL) in a suitable solvent.

-

Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Withdraw samples from both the exposed and control solutions at appropriate time intervals.

-

Analyze the samples by a stability-indicating HPLC method.

-

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for the analysis of this compound degradation.

Caption: Proposed degradation pathways of this compound.

Caption: General workflow for this compound degradation studies.

Conclusion

The degradation of this compound is a critical aspect of its pharmaceutical development and quality control. The primary degradation pathways involve hydrolysis of the ethyl ester to form methyldopa and oxidative degradation of the catechol moiety to produce quinones and polymeric products. Photodegradation can also contribute to the overall degradation profile. The provided experimental protocols offer a framework for conducting forced degradation studies to identify and quantify these degradation byproducts, thereby ensuring the development of a stable and safe drug product. Further studies employing techniques such as LC-MS/MS are recommended for the definitive structural elucidation of unknown degradation products.

References

Structural Elucidation of Methyldopate Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyldopate metabolites. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the metabolic pathways, analytical methodologies, and key structural features of these compounds. This document summarizes quantitative data, details experimental protocols, and includes visualizations of metabolic and experimental workflows.

Introduction to this compound Metabolism

This compound, the ethyl ester of methyldopa, is a prodrug that is rapidly hydrolyzed in the body to its active form, methyldopa. Methyldopa is a centrally-acting antihypertensive agent. Its metabolism is a critical aspect of its pharmacological activity and clearance. The primary metabolic pathways include decarboxylation, hydroxylation, and conjugation with sulfate and glucuronic acid. The elucidation of the structures of these metabolites is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions.

Metabolic Pathways of this compound

The metabolism of methyldopa is complex, involving several key enzymatic reactions primarily in the gastrointestinal tract and the liver. The main identified metabolites are α-methyldopamine and α-methylnorepinephrine, which are further conjugated.

The metabolic conversion of methyldopa begins with its decarboxylation by the enzyme DOPA decarboxylase to form α-methyldopamine. This is followed by β-hydroxylation, catalyzed by dopamine β-hydroxylase, to yield the pharmacologically active metabolite α-methylnorepinephrine. Both the parent drug and its amine metabolites can undergo conjugation reactions. The most significant conjugation pathway is O-sulfation, with methyldopa-O-sulfate being a major circulating metabolite.[1][2] Glucuronide conjugates have also been identified.[2]

References

The Genesis of a Centrally Acting Antihypertensive: A Technical History of Methyldopate

Introduction

Methyldopate, the ethyl ester of methyldopa, represents a significant chapter in the history of antihypertensive therapy. Its development stemmed from a deeper understanding of catecholamine biosynthesis and the novel concept of targeting the central nervous system to modulate blood pressure. This technical guide delves into the discovery, synthesis, mechanism of action, and early clinical evaluation of methyldopa and its ester prodrug, this compound, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this important therapeutic agent.

Discovery and Historical Context

The journey to methyldopa began with the exploration of inhibitors of aromatic L-amino acid decarboxylase (AADC), a key enzyme in the biosynthesis of catecholamines. In 1954, Sourkes first synthesized α-methyl-β-(3,4-dihydroxyphenyl)-L-alanine, or methyldopa.[1] The chemical characteristics of this novel compound were further detailed by Stein and colleagues in 1955. The pivotal moment in its therapeutic application came in 1960 when Sjoerdsma and his team demonstrated the potent antihypertensive effects of methyldopa in human subjects.[1]

During the 1970s and 1980s, methyldopa became a cornerstone of antihypertensive treatment, particularly valued for its efficacy in specific patient populations, such as pregnant women and individuals with renal insufficiency.[1] Although its use has since declined with the advent of newer agents with more favorable side-effect profiles, methyldopa remains on the World Health Organization's List of Essential Medicines and continues to be a valuable therapeutic option in certain clinical scenarios, notably in the management of hypertension during pregnancy.[1]

Synthesis of Methyldopa and this compound Hydrochloride

The synthesis of methyldopa has been approached through various routes. One of the early and notable methods involves the use of 4-hydroxy-3-methoxy phenylacetone as a starting material.

Experimental Protocol: Synthesis of Methyldopa

Starting Material: 4-hydroxy-3-methoxy phenylacetone

Step 1: Formation of the α-amino nitrile

-

4-hydroxy-3-methoxy phenylacetone is reacted with ammonium chloride (NH₄Cl) and potassium cyanide (KCN).

-

This reaction, a variation of the Strecker synthesis, results in the formation of an α-amino nitrile intermediate.

Step 2: Resolution of the L-isomer

-

The racemic mixture of the α-amino nitrile is treated with camphorsulfonic acid.

-

This allows for the separation of the desired L-isomer.

Step 3: Hydrolysis to Methyldopa

-

The isolated L-isomer of the α-amino nitrile is subjected to hydrolysis with sulfuric acid (H₂SO₄).

-

This step converts the nitrile group to a carboxylic acid, yielding L-α-methyl-β-(3,4-dihydroxyphenyl)-alanine (methyldopa).[2]

Experimental Protocol: Synthesis of this compound Hydrochloride

This compound hydrochloride, the ethyl ester of methyldopa, is synthesized to improve solubility for parenteral administration.

Starting Material: Anhydrous Methyldopa

Step 1: Esterification

-

Anhydrous methyldopa is dissolved in anhydrous ethanol.

-

The solution is saturated with dry hydrogen chloride (HCl) gas.

-

The mixture is heated under reflux for approximately 9 hours.

Step 2: Isolation and Purification

-

The solvent is removed by distillation.

-

The residue is dissolved in water and the pH is adjusted to approximately 8.5 with a strong base, under a nitrogen atmosphere.

-

The product is crystallized at a reduced temperature (5-10 °C) to yield this compound hydrochloride.

Mechanism of Action: A Central Hypothesis

The antihypertensive effect of methyldopa is not a direct action of the drug itself but rather of its active metabolite. This central mechanism of action was a groundbreaking concept at the time of its discovery.

The "False Transmitter" Hypothesis and Central α₂-Adrenergic Agonism

Methyldopa is a prodrug that is actively transported into the central nervous system. There, it undergoes a two-step enzymatic conversion:

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts methyldopa to α-methyldopamine.

-

Hydroxylation: Dopamine β-hydroxylase (DBH) then converts α-methyldopamine to its active metabolite, α-methylnorepinephrine .

α-methylnorepinephrine acts as a potent agonist at presynaptic α₂-adrenergic receptors in the brainstem. This stimulation of central α₂-receptors inhibits the outflow of sympathetic nerve impulses from the vasomotor center. The resulting decrease in sympathetic tone leads to a reduction in total peripheral resistance and, consequently, a lowering of blood pressure.

While methyldopa is also an inhibitor of AADC, this action is not considered to be the primary mechanism of its antihypertensive effect.

Signaling Pathway

The signaling pathway for the antihypertensive action of methyldopa is initiated by its conversion to α-methylnorepinephrine in the central nervous system.

Preclinical and Clinical Evaluation: Quantifying the Antihypertensive Effect

The antihypertensive properties of methyldopa were established through a series of preclinical and clinical studies.

Preclinical Studies in Animal Models

Early preclinical studies in animal models, such as dogs and rats with experimentally induced hypertension, were crucial in demonstrating the blood pressure-lowering effects of methyldopa. These studies showed that administration of methyldopa led to a significant decrease in mean blood pressure and heart rate. For instance, in dogs, oral administration of methyldopa at a dose of 100 mg/kg twice daily for three days resulted in a notable reduction in blood pressure. It was also observed that the pressor and chronotropic responses to bilateral carotid occlusion were markedly reduced following treatment.

| Preclinical Study Data | |

| Animal Model | Dog |

| Dosage | 100 mg/kg, p.o., twice daily for 3 days |

| Effect on Mean Blood Pressure | Significant Decrease |

| Effect on Heart Rate | Significant Decrease |

Early Clinical Trials

The initial clinical trials in hypertensive patients confirmed the findings from preclinical studies. A meta-analysis of early randomized controlled trials demonstrated that methyldopa, at doses ranging from 500 to 2250 mg daily, significantly lowered both systolic and diastolic blood pressure compared to placebo.

| Clinical Trial Efficacy Data (vs. Placebo) | |

| Dosage Range | 500-2250 mg/day |

| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20 mmHg) |

| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13 mmHg) |

Experimental Protocol: Evaluation in L-NAME-Induced Hypertensive Pregnant Rats

To investigate the mechanism of action further, studies were conducted in animal models of hypertension that mimicked certain aspects of pregnancy-induced hypertension.

Objective: To evaluate the effect of methyldopa on renal function in pregnant rats with hypertension induced by the nitric oxide synthase inhibitor, L-NAME.

Methodology:

-

Pregnant Wistar rats received L-NAME (9-10 mg/kg/day) from mid-pregnancy (day 11) to term to induce hypertension.

-

A subset of these rats was treated with methyldopa (400 mg/kg/day) from mid-pregnancy.

-

Systolic blood pressure (SBP), creatinine clearance (CCR), urine protein excretion (UP), and urinary nitrate excretion (UNO₃) were measured.

-

Results were compared to normal pregnant rats and L-NAME treated rats without methyldopa.

Key Findings:

-

Treatment with methyldopa normalized systolic blood pressure.

-

Methyldopa improved creatinine clearance and proteinuria.

-

A significant increase in urinary nitrate excretion was observed in the methyldopa-treated group, suggesting a potential interaction with the nitric oxide system.

Pharmacokinetics of Methyldopa

The clinical utility of a drug is heavily influenced by its pharmacokinetic profile.

| Pharmacokinetic Parameters of Methyldopa | |

| Bioavailability | Variable, approximately 25% (range 8% to 62%) |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Onset of Antihypertensive Effect (Oral) | 4-6 hours |

| Plasma Half-life | Approximately 2 hours |

| Metabolism | Liver and intestines |

| Excretion | Primarily renal |

| Protein Binding | <15% |

Experimental Workflow: From Synthesis to Clinical Evaluation

The development of this compound followed a logical progression from chemical synthesis to rigorous preclinical and clinical testing.

Conclusion

The discovery and development of this compound marked a paradigm shift in the treatment of hypertension, moving beyond peripheral vasodilators to a centrally acting mechanism. The meticulous research into its synthesis, mechanism of action, and clinical efficacy laid the groundwork for a new class of antihypertensive agents. While its clinical use has evolved, the story of this compound remains a testament to the power of targeted drug design and the importance of understanding fundamental physiological pathways. This technical guide provides a historical and scientific foundation for researchers and professionals in the ongoing quest for novel and improved therapies for cardiovascular diseases.

References

A Technical Guide to the Basic Research Applications of Methyldopate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopate, the ethyl ester hydrochloride prodrug of methyldopa, serves as a critical tool in basic and preclinical research, primarily for investigating the central mechanisms of sympatholytic action and hypertension.[1] Following administration, this compound is hydrolyzed to its active form, L-α-methyldopa (methyldopa). This guide provides an in-depth overview of the core research applications of methyldopa, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction

Methyldopa is a centrally acting alpha-2 (α2) adrenergic agonist that has been instrumental in elucidating the role of the central nervous system in blood pressure regulation.[2][3][4] It is a structural analog of L-DOPA and exerts its pharmacological effects through its active metabolites.[1] In a research context, this compound is often used for its intravenous administration route, allowing for precise dosing and rapid onset of action in experimental models. This document outlines the fundamental applications of this compound in a research setting, providing technical details for its use in cardiovascular and neuroscience studies.

Mechanism of Action and Signaling Pathways

The primary mechanism of methyldopa's antihypertensive effect is mediated by its conversion to the active metabolite, alpha-methylnorepinephrine (α-MNE), within the central nervous system. This process involves a series of enzymatic steps and culminates in the stimulation of presynaptic α2-adrenergic receptors in the brainstem.

2.1. Metabolic Conversion of Methyldopa

Methyldopa crosses the blood-brain barrier and is metabolized by neuronal enzymes:

-

DOPA Decarboxylase converts methyldopa to α-methyldopamine.

-

Dopamine β-hydroxylase then converts α-methyldopamine to α-methylnorepinephrine.

This metabolic pathway is crucial for the drug's activity, as methyldopa itself has a much lower affinity for adrenergic receptors compared to its metabolite.

2.2. Alpha-2 Adrenergic Receptor Signaling

Alpha-methylnorepinephrine acts as a potent agonist at presynaptic α2-adrenergic receptors in vasomotor centers of the brainstem, such as the nucleus tractus solitarius (NTS). This agonism triggers a cascade of intracellular events characteristic of Gi-protein coupled receptor activation:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

The net effect is a reduction in neuronal firing and a decrease in the release of norepinephrine from presynaptic terminals. This central sympatholytic action reduces the outflow of vasoconstrictor signals to the peripheral sympathetic nervous system, leading to vasodilation and a decrease in blood pressure.

Diagram: Methyldopa's Central Mechanism of Action

Caption: Metabolic conversion and action of Methyldopa in the CNS.

Quantitative Data

The following tables summarize key quantitative data from basic research studies involving methyldopa and its metabolites.

Table 1: Adrenergic Receptor Binding Affinity and Potency

| Compound | Receptor Target | Assay | Potency / Affinity | Source |

| (-)-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | 6 times more potent than (-)-norepinephrine | |

| (-)-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | 75 times more selective than (-)-norepinephrine | |

| (-)-erythro-α-Methylnorepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | High Affinity | |

| (-)-erythro-α-Methylepinephrine | α2-Adrenergic Receptor | Radioligand Binding ([3H]clonidine) | High Affinity | |

| (+/-)-Methylnorepinephrine | α1-Adrenergic Receptor | Radioligand Binding ([3H]WB-4101) | Less potent than epinephrine & norepinephrine | |

| (+/-)-Methylepinephrine | α1-Adrenergic Receptor | Radioligand Binding ([3H]WB-4101) | Less potent than methylnorepinephrine | |

| (-)-Methyldopa | α1 & α2 Receptors | Radioligand Binding | Much less potent than its metabolites |

Table 2: In Vivo Effects on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Protocol | Dose | Duration | Change in Mean Arterial Pressure (MAP) | Source |

| Intragastric Infusion | 200 mg/kg/day | 12 days | Significant reduction | |

| Oral Administration | 5 g/L in drinking water | 15 days | ~18 mmHg reduction (from 176.2 to 157.8 mmHg) | |

| Intraperitoneal Injection | 50 mg/kg | Single dose | Rapid onset of action | |

| Subcutaneous Injection | 50 mg/kg, twice daily | 5 days | Decrease in systolic pressure |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Source |

| Half-life (plasma) | ~1.5 - 2 hours | Human | |

| Bioavailability (oral) | ~25% | Human | |

| Onset of action (oral) | 3 - 6 hours | Human | |

| Peak plasma concentration | 3 - 6 hours | Human | |

| Volume of Distribution | 0.19 - 0.72 L/kg | Human |

Experimental Protocols

This section provides an overview of common experimental methodologies used in methyldopa research.

4.1. In Vivo Model: Spontaneously Hypertensive Rat (SHR)

The SHR model is widely used to study the antihypertensive effects of methyldopa.

-

Objective: To assess the effect of methyldopa on blood pressure and heart rate.

-

Animals: Male Spontaneously Hypertensive Rats (SHR), typically 3 months old.

-

Drug Administration:

-

Oral: Methyldopa is dissolved in drinking water (e.g., 5 g/L) and provided ad libitum for a chronic study (e.g., 15 days).

-

Intragastric Infusion: A continuous infusion of methyldopa (e.g., 200 mg/kg/day) via an indwelling catheter for long-term studies.

-

Intraperitoneal (i.p.) Injection: A single dose (e.g., 50 mg/kg) for acute pharmacokinetic and pharmacodynamic studies.

-

-

Blood Pressure Measurement:

-

Tail-cuff method: For non-invasive, repeated measurements.

-

Telemetry or indwelling arterial catheter: For continuous and more accurate blood pressure monitoring.

-

-

Data Analysis: Comparison of blood pressure and heart rate between methyldopa-treated and vehicle-treated control groups using appropriate statistical tests (e.g., t-test, ANOVA).

4.2. Brain Tissue Analysis: HPLC with Electrochemical Detection (HPLC-ECD)

This method is used to quantify methyldopa and its metabolites in brain tissue.

-

Objective: To measure the concentration of methyldopa, α-methyldopamine, and α-methylnorepinephrine in specific brain regions.

-

Sample Preparation:

-

Euthanize the animal at a specific time point after methyldopa administration.

-

Rapidly dissect the brain and isolate regions of interest (e.g., hypothalamus, brainstem).

-

Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 15,000g) at 4°C to pellet proteins.

-

Filter the supernatant before injection into the HPLC system.

-

-

HPLC-ECD System:

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol), with pH adjusted to optimize separation.

-

Stationary Phase: A reverse-phase column (e.g., C18).

-

Electrochemical Detector: A glassy carbon electrode set at an appropriate oxidation potential to detect the catecholamines.

-

-

Quantification: Compare peak areas from the samples to those of a standard curve generated from known concentrations of the analytes.

4.3. In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of methyldopa's metabolites for adrenergic receptors.

-

Objective: To assess the competitive binding of α-methylnorepinephrine to α2-adrenergic receptors.

-

Materials:

-

Rat forebrain membrane preparations.

-

Radioligand: [3H]clonidine (for α2 receptors).

-

Competitors: (-)-norepinephrine, (-)-methylnorepinephrine.

-

-

Protocol:

-

Incubate the brain membrane preparation with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled competitor (e.g., α-methylnorepinephrine).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Generate competition curves and calculate the inhibition constant (Ki) to determine the affinity of the competitor for the receptor.

Diagram: Experimental Workflow for In Vivo SHR Study

Caption: Workflow for a typical in vivo study using Methyldopa in SHR.

Conclusion

This compound, through its active form methyldopa, remains a valuable pharmacological tool for investigating the central adrenergic control of the cardiovascular system. Its well-defined mechanism of action, centered on the metabolic generation of the α2-adrenergic agonist α-methylnorepinephrine, allows for targeted studies of central sympatholytic pathways. The experimental models and protocols detailed in this guide, including in vivo studies in spontaneously hypertensive rats and in vitro receptor binding assays, provide a robust framework for researchers exploring hypertension, neurotransmission, and adrenergic receptor pharmacology. The quantitative data presented herein offer a comparative basis for experimental design and interpretation of results. Future research may continue to leverage methyldopa to explore the nuances of central autonomic regulation and to validate novel therapeutic targets for cardiovascular and neurological disorders.

References

Methodological & Application

Application Note: Quantification of Methyldopate in Human Plasma using HPLC-MS/MS

This application note describes a sensitive and specific method for the quantification of methyldopa, the active metabolite of methyldopate, in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

This compound hydrochloride is an antihypertensive agent that is administered intravenously. It is the ethyl ester of methyldopa, which is the pharmacologically active compound. In the body, this compound is rapidly hydrolyzed to methyldopa. Therefore, the quantification of methyldopa in plasma is essential for assessing the pharmacokinetic profile of this compound. The method described herein utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate and precise quantification.

Experimental

Materials and Reagents

-

Methyldopa reference standard

-

Methyldopa-d3 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

HPLC system (e.g., Shimadzu LC-20 series)

-

Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)

-

Analytical column: Zorbax SB-C18 (or equivalent)

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of methyldopa and methyldopa-d3 by dissolving the accurately weighed compounds in a suitable solvent, such as 0.01 M HCl or methanol.

-

Working Standard Solutions: Prepare working standard solutions of methyldopa by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v).

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).

2. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 400 µL of the internal standard solution (methyldopa-d3 in acetonitrile with 1% formic acid).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at approximately 3500 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 8 µL) into the HPLC-MS/MS system.

3. HPLC-MS/MS Analysis

The chromatographic separation is achieved on a C18 column with a gradient elution program. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the transitions for methyldopa and the internal standard.

Data Presentation

Table 1: HPLC-MS/MS Parameters

| Parameter | Value |

| HPLC System | |

| Column | Zorbax SB-C18 |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 8 µL |

| Run Time | Approximately 1.5 - 5.5 minutes |

| Mass Spectrometer | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Methyldopa) | m/z 211.95 → 138.90[1] |

| MRM Transition (Methyldopa-d3) | m/z 214.95 → 169.00[1] |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.020 - 5.000 µg/mL[1][2] |

| Lower Limit of Quantification (LLOQ) | 0.020 µg/mL[2] |

| Intra-day Precision (%CV) | < 7.3% |

| Inter-day Precision (%CV) | < 7.7% |

| Intra-day Accuracy (%) | -8.0% to -1.3% |

| Inter-day Accuracy (%) | -2.3% to 0.2% |

| Recovery | 90.9 - 101.4% |

Experimental Workflow Visualization

Caption: Experimental workflow for methyldopa quantification in plasma.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship of the analytical method, from sample processing to final data output.

Caption: Logical flow of the analytical quantification method.

References

Validated Analytical Methods for the Quantification of Methyldopate

This document provides detailed application notes and protocols for the validated analytical determination of Methyldopate, a centrally acting α2-adrenergic agonist used in the management of hypertension. The methods outlined below are suitable for quality control, stability studies, and routine analysis of this compound in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound, offering high sensitivity and selectivity. The following protocol is based on established methods for Methyldopa and its derivatives and is suitable for the quantification of this compound Hydrochloride.[1][2][3]

Experimental Protocol: HPLC Analysis of this compound Hydrochloride

This protocol is adapted from the United States Pharmacopeia (USP) monograph for this compound Hydrochloride and other validated RP-HPLC methods.[2][4]

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A filtered and degassed mixture of 0.02 M monobasic sodium phosphate and 0.015 M phosphoric acid in a water and methanol solution (approximately 15.5:4.5 v/v). Alternatively, a mixture of mixed phosphate buffer (pH 5.5) and acetonitrile (50:50 v/v) can be used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm or 287 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or maintained at 30°C.

-

Run Time: Approximately 10 minutes. The retention time for this compound is expected to be around 6.5 minutes under the USP conditions.

2. Preparation of Solutions:

-

Standard Preparation: Accurately weigh and dissolve a suitable quantity of USP this compound Hydrochloride Reference Standard (RS) in the mobile phase to obtain a solution with a known concentration of about 1 mg/mL.

-